

A Comparative Guide: BMS-777607 and Crizotinib in c-Met Positive Lung Cancer

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Compound of Interest

Compound Name: BMS 777607

Cat. No.: B1684693

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Introduction

The c-Met receptor tyrosine kinase, implicated in tumorigenesis, metastasis, and drug resistance, is a critical target in oncology drug development. In the landscape of c-Met inhibitors for non-small cell lung cancer (NSCLC), two notable small molecules have emerged: BMS-777607 and crizotinib. While both are ATP-competitive inhibitors of c-Met, they exhibit distinct kinase selectivity profiles and are at different stages of clinical development for c-Met driven lung cancer.

This guide provides a comprehensive comparison of BMS-777607 and crizotinib, focusing on their performance in the context of c-Met positive lung cancer. It is important to note that to date, no head-to-head clinical trials directly comparing BMS-777607 and crizotinib in this patient population have been published. Therefore, this comparison is based on available preclinical and clinical data from separate studies.

Mechanism of Action and Target Specificity

Both BMS-777607 and crizotinib function by binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion.

BMS-777607 is characterized as a selective inhibitor of the Met kinase superfamily. Preclinical studies have demonstrated its potent activity against c-Met, as well as other members of this family, including Ron, Axl, and Tyro3.^{[1][2]}

Crizotinib, in contrast, is a multi-targeted tyrosine kinase inhibitor. In addition to c-Met, it potently inhibits anaplastic lymphoma kinase (ALK) and ROS1, for which it has received regulatory approval in the treatment of specific subsets of NSCLC.^{[3][4]} Its activity against a broader range of kinases distinguishes it from the more focused profile of BMS-777607.

Preclinical Efficacy

Kinase Inhibition

The inhibitory activity of both compounds against c-Met and other kinases has been quantified in various assays. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of their potency.

Kinase	BMS-777607 IC ₅₀ (nM)	Crizotinib IC ₅₀ (nM)	Reference
c-Met	3.9 (cell-free)	8 (cell-free), 11 (cell-based)	^[1]
Axl	1.1 (cell-free)	-	
Ron	1.8 (cell-free)	-	
Tyro3	4.3 (cell-free)	-	
ALK	-	20 (cell-free), 24 (cell-based)	
ROS1	-	<0.025 (Ki)	

Note: IC₅₀ values are from different studies and assays, and direct comparison should be made with caution.

In Vitro Cellular Activity

Both inhibitors have demonstrated the ability to block c-Met phosphorylation and inhibit the proliferation of c-Met-dependent cancer cell lines.

Cell Line	Cancer Type	Assay	BMS-777607 IC50 (nM)	Crizotinib IC50 (nM)	Reference
GTL-16	Gastric Carcinoma	c-Met Autophosphorylation	20 (cell lysates)	-	
NCI-H1993	Lung Adenocarcinoma	Proliferation	Potent Inhibition	-	
U-87 MG	Glioblastoma	Proliferation	Potent Inhibition	-	
NCI-H69	Small Cell Lung Cancer	c-Met Phosphorylation	-	13	
HOP92	Small Cell Lung Cancer	c-Met Phosphorylation	-	16	
GTL-16	Gastric Carcinoma	Proliferation	-	9.7	

In Vivo Tumor Models

Preclinical studies in animal models have provided evidence of the anti-tumor activity of both agents.

BMS-777607: In a murine model using KHT sarcoma cells with constitutive c-Met activation, daily oral administration of BMS-777607 (25 mg/kg/day) significantly reduced the number of lung tumor nodules. In a separate study using NCI-H226 lung cancer cell xenografts, BMS-777607 demonstrated superior tumor growth inhibition compared to another compound, with a dose of 25 mg/kg leading to a significant survival benefit.

Crizotinib: Crizotinib has shown significant dose-dependent tumor growth inhibition in various xenograft models, including those using the c-Met amplified GTL-16 gastric carcinoma cell line, where it caused marked tumor regression. It also demonstrated anti-tumor efficacy in the NCI-H441 NSCLC model.

Clinical Performance in c-Met Positive Lung Cancer

While BMS-777607 has not yet progressed to large-scale clinical trials specifically for c-Met positive lung cancer, crizotinib has been evaluated in this patient population in several key studies.

Crizotinib in MET-Amplified NSCLC

The Phase 1 PROFILE 1001 study included an expansion cohort for patients with MET-amplified advanced NSCLC. The efficacy of crizotinib was found to be correlated with the level of MET amplification.

MET Amplification Level (MET:CEP7 ratio)	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
High (≥ 4)	38.1%	6.7 months	
Medium (>2.2 to <4)	14.3%	1.9 months	
Low (≥ 1.8 to ≤ 2.2)	33.3%	1.8 months	

Crizotinib in MET Exon 14 Skipping NSCLC

Crizotinib has also demonstrated clinical activity in patients with NSCLC harboring MET exon 14 skipping mutations, another mechanism of c-Met activation.

Study	Number of Patients	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Reference
PROFILE 1001 (expansion cohort)	65	32%	7.3 months	-	
METROS (Cohort B)	26 (including MET-amplified)	27%	4.4 months	5.4 months	

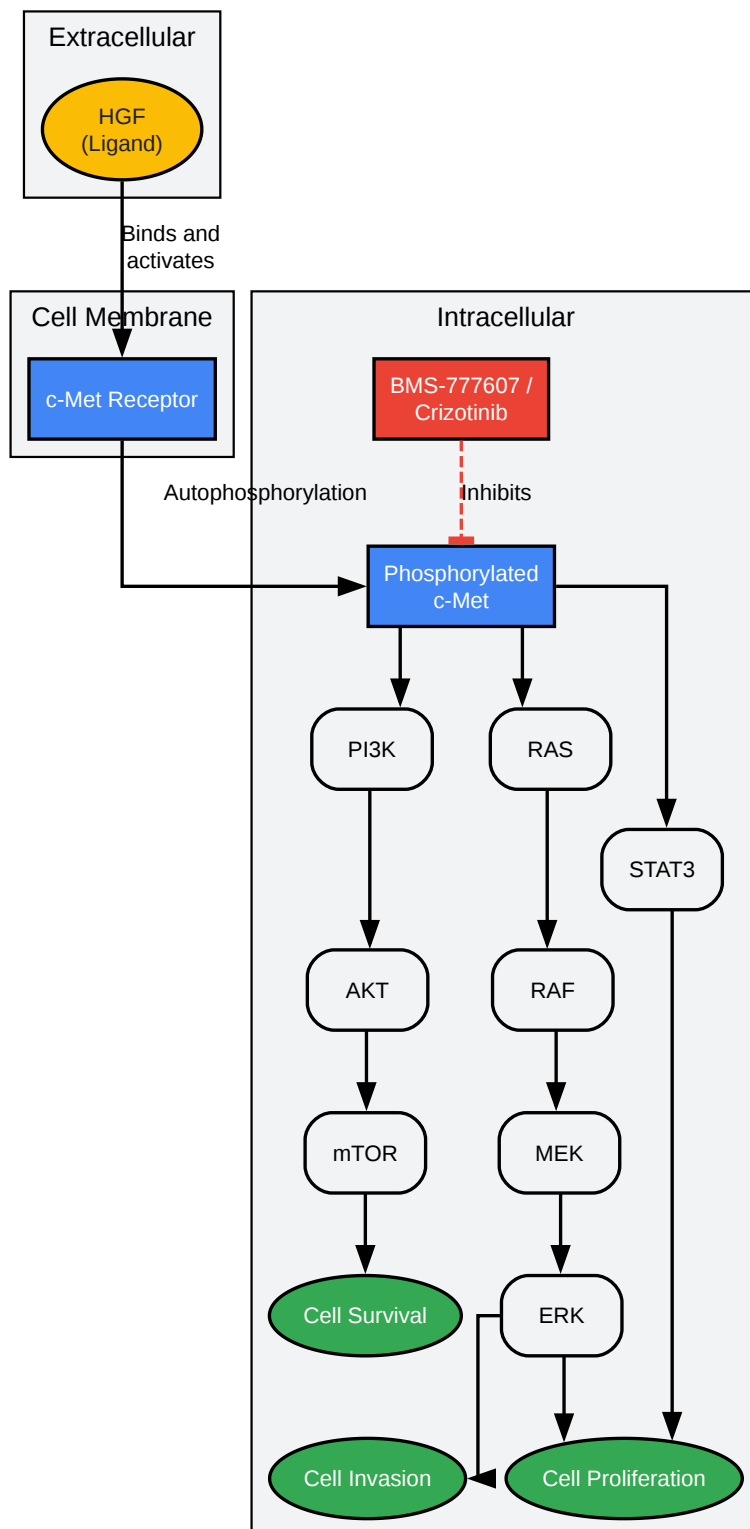
Adverse Events: Common treatment-related adverse events associated with crizotinib in these studies included visual disorders, gastrointestinal side effects (nausea, diarrhea, vomiting), edema, and elevated liver aminotransferases.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by c-Met tyrosine kinase inhibitors like BMS-777607 and crizotinib.

c-Met Signaling Pathway and Inhibition

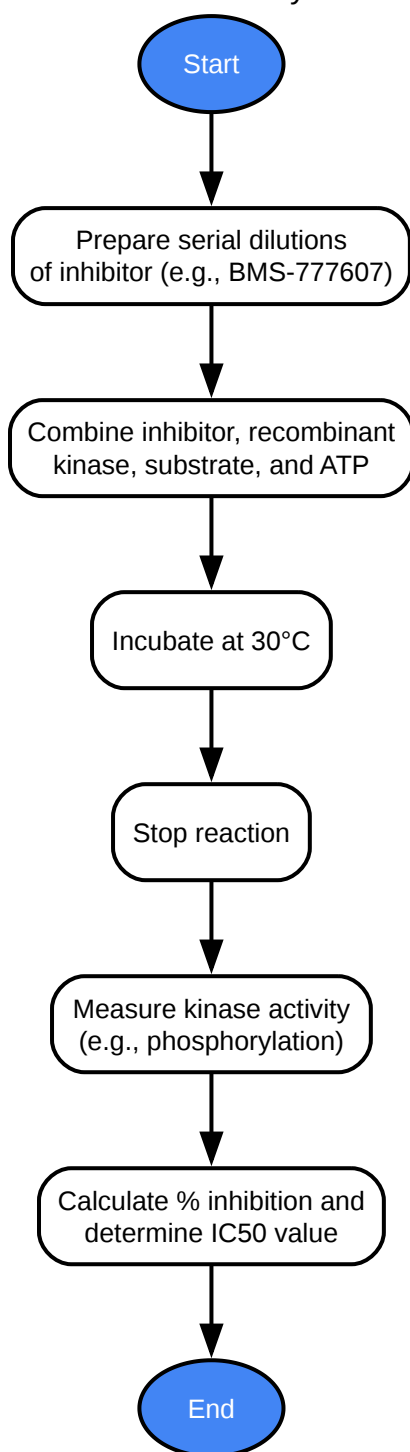
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Caption: Inhibition of c-Met signaling by TKIs.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against a target kinase.

Kinase Inhibition Assay Workflow



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Caption: Workflow for in vitro kinase inhibition assay.

Experimental Protocols

BMS-777607: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BMS-777607 against c-Met and other kinases.

Materials:

- BMS-777607
- Recombinant kinase (e.g., c-Met)
- Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)
- ATP (including a radiolabeled variant like [γ -³³P]ATP)
- Kinase reaction buffer
- 96-well plates
- Scintillation counter or other detection instrument

Procedure:

- Prepare serial dilutions of BMS-777607 in a suitable solvent (e.g., DMSO).
- In a 96-well plate, combine the diluted inhibitor with the recombinant kinase, the kinase substrate, and ATP in the kinase reaction buffer.
- Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction, typically by adding a solution like phosphoric acid.

- Measure the amount of substrate phosphorylation. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and quantifying the radioactivity with a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of BMS-777607 relative to a control without the inhibitor.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Crizotinib: Clinical Trial Protocol (PROFILE 1001 Expansion Cohort for MET Exon 14 Skipping NSCLC)

Objective: To evaluate the antitumor activity and safety of crizotinib in patients with advanced NSCLC harboring MET exon 14 alterations.

Study Design:

- Phase 1, open-label, multicenter study with an expansion cohort.

Patient Population:

- Patients with histologically or cytologically confirmed advanced NSCLC.
- Tumors must have a documented MET exon 14 alteration.
- Patients must have received prior systemic therapy.

Treatment:

- Crizotinib administered orally at a starting dose of 250 mg twice daily.
- Treatment continued until disease progression or unacceptable toxicity.

Assessments:

- Tumor responses were assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST) v1.0.

- Safety and tolerability were monitored throughout the study.

Endpoints:

- Primary: Objective Response Rate (ORR).
- Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Conclusion

BMS-777607 and crizotinib are both potent inhibitors of the c-Met receptor tyrosine kinase with demonstrated anti-tumor activity. BMS-777607 exhibits a more selective kinase inhibition profile, primarily targeting the Met family of kinases, and has shown promise in preclinical models. Crizotinib, a multi-targeted inhibitor of c-Met, ALK, and ROS1, has established clinical efficacy in specific, genetically defined subsets of NSCLC, including those with MET amplification and MET exon 14 skipping mutations.

The absence of direct comparative studies necessitates careful consideration when evaluating the relative merits of these two agents. The preclinical data for BMS-777607 are encouraging, but its clinical potential in c-Met positive lung cancer remains to be determined through future clinical trials. Crizotinib, on the other hand, represents a clinically validated therapeutic option for certain patients with c-Met-driven NSCLC. Further research, including potential head-to-head trials, will be crucial to definitively establish the comparative efficacy and safety of these and other emerging c-Met inhibitors in the treatment of lung cancer.

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